(R)-3-Amino-2-hydroxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

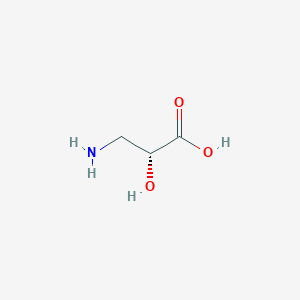

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021279 | |

| Record name | (R)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-11-1 | |

| Record name | (2R)-3-Amino-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-AMINO-2-HYDROXYPROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Amino-2-hydroxypropanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-2-hydroxypropanoic Acid

Authored by a Senior Application Scientist

Introduction

This compound, commonly known as D-isoserine, is a non-proteinogenic amino acid, meaning it is not incorporated into proteins through the genetic code of any known organism[1]. As a structural isomer of the canonical amino acid D-serine, it differs in the relative positions of its hydroxyl and amino functional groups. While D-serine is an α-amino acid, D-isoserine is classified as an α-hydroxy-β-amino acid. This structural distinction imparts unique chemical properties and reactivity, making D-isoserine a valuable chiral building block in synthetic chemistry[2]. Its applications are prominent in pharmaceutical development for creating peptide-based therapeutics, chiral compounds, and molecules with enhanced bioavailability due to its increased solubility and reactivity conferred by the hydroxyl group[2]. This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and applications of D-isoserine for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental characteristics of D-isoserine stem from its molecular architecture. It possesses a three-carbon backbone with a carboxylic acid group at C1, a hydroxyl group at C2, and an amino group at C3. The crucial feature is the stereocenter at the C2 carbon, which has an (R) configuration.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Isoserine

Introduction

(R)-Isoserine, systematically known as (2R)-3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid of significant interest in synthetic organic chemistry, drug discovery, and materials science. Unlike its common constitutional isomer, serine (an α-amino acid), isoserine is a β-amino acid, a distinction that imparts unique structural and reactive properties. In isoserine, the amino group is attached to the β-carbon (C3), whereas the hydroxyl group resides on the α-carbon (C2), which is the chiral center. This structural arrangement prevents its direct participation in the genetically coded synthesis of proteins but establishes it as a valuable chiral building block for creating novel peptides, pharmaceuticals, and other functional molecules.[1][2]

This guide provides a comprehensive exploration of the core physicochemical characteristics of (R)-isoserine, offering field-proven insights and detailed methodologies for its analysis. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular and Structural Properties

The fundamental identity of (R)-isoserine is defined by its molecular structure and stereochemistry. Understanding these aspects is critical for predicting its behavior in chemical reactions and biological systems.

-

IUPAC Name: (2R)-3-Amino-2-hydroxypropanoic acid[3]

-

Synonyms: (R)-3-Amino-2-hydroxypropionic acid, (R)-2-Hydroxy-β-alanine[4][5]

-

Appearance: Typically a white to off-white crystalline powder or solid.[4][5]

Chemical Structure and Key Identifiers

The spatial arrangement of functional groups around the chiral C2 carbon defines the molecule's (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its interaction with other chiral molecules, such as enzymes and receptors.

| Identifier | Value | Source(s) |

| Molecular Formula | C₃H₇NO₃ | [3][4] |

| Molecular Weight | 105.09 g/mol | [3][4][6] |

| CAS Number | 632-11-1 | [4] |

| SMILES | N--INVALID-LINK--C(O)=O | [7] (for L-isomer) |

| InChI Key | BMYNFMYTOJXKLE-REOHCLBHSA-N | [7] (for L-isomer) |

Core Physicochemical Characteristics

The utility of (R)-isoserine in a laboratory or industrial setting is dictated by its physical properties. The following table summarizes key quantitative data, which are explored in detail in the subsequent sections.

| Property | Value | Notes and Observations | Source(s) |

| Melting Point | 197–198 °C | Values for isoserine vary, with some sources reporting up to 235 °C for the racemic mixture (DL-isoserine). This suggests that purity and isomeric form can influence the melting point. | [4][7][8] |

| Boiling Point | 386.6 ± 27.0 °C | This value is a computational prediction and should be treated as an estimate. | [4] |

| Density | 1.415 ± 0.06 g/cm³ | This value is a computational prediction. | [4] |

| Specific Optical Rotation | +30.7° | ([α]D20, c=1.0028 g/100mL in H₂O at 589 nm). The positive sign indicates it is dextrorotatory. | [4] |

| pKa₁ (α-carboxyl) | ~2.72 | Based on experimental data for the L-enantiomer, which is expected to be identical. A predicted value is 2.71 ± 0.16. | [4][7] |

| pKa₂ (β-amino) | ~9.25 | Based on experimental data for the L-enantiomer. | [7] |

Solubility Profile

Like most amino acids, the solubility of (R)-isoserine is dominated by the polarity of its amino, hydroxyl, and carboxyl functional groups.

-

Aqueous Solubility: (R)-isoserine is soluble in water.[2][5] This is due to its ability to form strong hydrogen bonds with water molecules and its zwitterionic nature. The L-isomer is described as slightly soluble, indicating that concentration limits are a practical consideration.[7]

-

Organic Solvent Solubility: While specific data for (R)-isoserine is scarce, its structure suggests low solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to low solubility in polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is expected to be higher in polar protic solvents like methanol and ethanol, though significantly less than in water.[9]

-

Influence of pH: The solubility of isoserine in aqueous solutions is highly pH-dependent. At its isoelectric point (pI), where the net charge is zero, solubility is at a minimum. In acidic (pH < pKa₁) or basic (pH > pKa₂) solutions, the molecule becomes a charged salt (cation or anion, respectively), leading to a significant increase in solubility due to enhanced ion-dipole interactions with water.[9]

Acidity, Basicity, and Zwitterionic Nature (pKa Values)

The pKa values of the α-carboxyl and β-amino groups dictate the charge state of (R)-isoserine across the pH spectrum. Experimental values for L-isoserine, which are directly applicable to the R-enantiomer, are approximately 2.72 for the carboxylic acid and 9.25 for the protonated amino group.[7]

-

At low pH (e.g., pH < 2): Both the carboxyl and amino groups are protonated, resulting in a net positive charge (cationic form).

-

At physiological pH (~7.4): The carboxyl group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a zwitterion with a net charge of zero.

-

At high pH (e.g., pH > 10): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge (anionic form).

This behavior is fundamental to its handling in solution, its mechanism in certain reactions, and its separation by techniques like ion-exchange chromatography.

Optical Activity

As a chiral molecule, (R)-isoserine rotates the plane of polarized light. This property, known as optical activity, is a definitive characteristic of its enantiomeric purity. The specific rotation ([α]) is a standardized measure of this effect.

For (R)-isoserine, the specific rotation is +30.7° , signifying that it is dextrorotatory (rotates light to the right, or clockwise).[4] Its enantiomer, (S)-isoserine, would exhibit the same magnitude of rotation but in the opposite direction (-30.7°). A 1:1 mixture of both, a racemic mixture, would show no optical rotation.[10] The measurement of optical rotation is performed using a polarimeter.

Caption: Workflow diagram of a polarimeter measuring optical rotation.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of (R)-isoserine.

-

Recommended Storage: Store in a cool, dry place, typically at 2–8 °C.[4]

-

Atmosphere: To prevent degradation, it should be stored under an inert atmosphere, such as argon or nitrogen.[4]

-

Sensitivity: The L-isomer is noted to be moisture-sensitive, a precaution that should be extended to the R-isomer.[7] Hygroscopicity can introduce water, which may affect stability and experimental accuracy.

Analytical Methodologies

The analysis of (R)-isoserine requires techniques that can confirm its identity, purity, and enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, often coupled with mass spectrometry (LC-MS).[11][12][13]

The Challenge of Chiral Separation

Distinguishing between (R)-isoserine and (S)-isoserine is a critical analytical challenge because enantiomers possess identical physical properties in an achiral environment. Two primary HPLC strategies are employed:

-

Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts diastereomerically with the enantiomers, causing them to elute at different times.[11]

-

Pre-Column Derivatization: The sample is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[11]

Experimental Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This protocol provides a validated, step-by-step workflow for determining the enantiomeric purity of (R)-isoserine. The causality behind each step is explained to ensure a self-validating system.

Objective: To quantify the ratio of (R)- and (S)-isoserine in a sample.

Principle: The amino group of isoserine is reacted with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. These diastereomers are then separated by reversed-phase HPLC and quantified by a fluorescence detector.

Materials:

-

(R)-Isoserine sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Boric acid buffer (0.4 M, pH 9.5)

-

Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution.

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Methodology:

-

Standard and Sample Preparation:

-

Step 1.1: Accurately weigh and dissolve the (R)-isoserine reference standard and the unknown sample in HPLC-grade water to a final concentration of ~1 mg/mL. Causality: Precise concentration is key for accurate quantification.

-

Step 1.2: Prepare serial dilutions if necessary to fall within the linear range of the detector.

-

-

Derivatization Reaction:

-

Step 2.1: In a microcentrifuge tube, combine 50 µL of the sample/standard solution with 450 µL of the boric acid buffer. Mix well. Causality: The reaction is base-catalyzed and requires a stable, high pH for the OPA/thiol reaction to proceed efficiently.

-

Step 2.2: Add 50 µL of the OPA/NAC reagent. Vortex immediately for 30 seconds.

-

Step 2.3: Allow the reaction to proceed in the dark for exactly 2 minutes. Causality: The resulting fluorescent derivatives are light-sensitive and can degrade. A precise reaction time ensures consistent derivatization efficiency between samples, which is critical for reproducibility.

-

-

HPLC Analysis:

-

Step 3.1: Immediately inject 20 µL of the derivatized solution onto the HPLC system.

-

Step 3.2: Elute the diastereomers using a gradient mobile phase. For example:

-

Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Causality: A gradient elution is necessary to separate the diastereomers, which have slightly different polarities, from each other and from reagent peaks.

-

-

Step 3.3: Monitor the eluent with the fluorescence detector. The two diastereomers—one corresponding to (R)-isoserine and the other to (S)-isoserine—will elute as distinct peaks.

-

-

Data Analysis:

-

Step 4.1: Integrate the peak areas for the two diastereomer peaks.

-

Step 4.2: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the (R)-isoserine derivative and Area_S is for the (S)-isomer.

-

Caption: Workflow for enantiomeric purity analysis of (R)-isoserine.

Conclusion

(R)-Isoserine is a chiral molecule with a distinct set of physicochemical properties that differentiate it from its more common isomer, serine. Its solubility, charge state, and optical activity are all direct consequences of its β-amino acid structure. A thorough understanding of these characteristics, from its melting point and pKa values to its behavior in solution, is essential for its successful application. The analytical methods detailed in this guide, particularly for chiral separation, provide the necessary tools for researchers to ensure the quality and purity of (R)-isoserine, paving the way for its use in the synthesis of next-generation therapeutics and advanced materials.

References

- 1. Isoserine - Wikipedia [en.wikipedia.org]

- 2. CAS 565-71-9: Isoserine | CymitQuimica [cymitquimica.com]

- 3. Isoserine | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Isoserine CAS#: 632-11-1 [m.chemicalbook.com]

- 5. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]

- 6. Isoserine [webbook.nist.gov]

- 7. L-Isoserine | 632-13-3 [chemicalbook.com]

- 8. DL-异丝氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. R/S optical isomerism explained asymmetric chiral isomers molecules isomerism mirror image forms enantiomers racemic micture racemisation GCE AS A2 A Level organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Amino-2-hydroxypropanoic Acid: Structure, Stereochemistry, and Applications in Drug Development

This guide provides a comprehensive technical overview of (R)-3-Amino-2-hydroxypropanoic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core structural features, the principles governing its stereochemistry, methods for its synthesis, and its significant role in the creation of novel therapeutics.

Introduction: The Significance of a Non-Proteinogenic Amino Acid

This compound, also known as D-isoserine, is a non-proteinogenic α-hydroxy-β-amino acid. As a structural isomer of the proteinogenic amino acid D-serine, it differs in the relative positions of its amino and hydroxyl groups. While not incorporated into proteins via the genetic code, isoserine's unique structural arrangement offers distinct stereochemical advantages, making it a highly valuable synthon in medicinal chemistry.[1] Its defined chirality is fundamental to its application, as the three-dimensional arrangement of atoms is a critical determinant of a molecule's biological activity and interaction with chiral biological targets like enzymes and receptors.[2][3] This guide will elucidate the key technical aspects of D-isoserine, providing the foundational knowledge necessary for its effective application in research and pharmaceutical development.

Molecular Structure and Stereochemistry

The structural integrity and stereochemical configuration of this compound are central to its function in asymmetric synthesis. A precise understanding of its three-dimensional nature is paramount for its application in designing stereochemically pure active pharmaceutical ingredients (APIs).

Structural Formula and Chemical Identity

The molecule consists of a three-carbon propanoic acid backbone. The key features are a hydroxyl group (-OH) on the alpha-carbon (C2) and an amino group (-NH2) on the beta-carbon (C3). This arrangement contrasts with its isomer, serine, where both functional groups are attached to the alpha-carbon.

| Identifier | Value | Source |

| IUPAC Name | (2R)-3-amino-2-hydroxypropanoic acid | [4] |

| Common Name | D-Isoserine | |

| CAS Number | 632-11-1 | [5] |

| Molecular Formula | C₃H₇NO₃ | [5] |

| Molecular Weight | 105.09 g/mol | [5] |

| SMILES | C(--INVALID-LINK--O)N | |

| InChI Key | BMYNFMYTOJXKLE-UWTATZPHSA-N | [4] |

The (R)-Configuration: A Stereochemical Deep Dive

The designation "(R)" refers to the absolute configuration of the molecule's single stereocenter at the C2 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The presence of this chiral center means the molecule is not superimposable on its mirror image, the (S)-enantiomer (L-isoserine).

Assigning CIP Priority:

-

Identify the Chiral Center: The C2 carbon is bonded to four different groups: a hydroxyl group (-OH), a carboxyl group (-COOH), a hydroxymethylamino group (-CH₂NH₂), and a hydrogen atom (-H).

-

Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center.

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -COOH (Carbon attached to two oxygens)

-

Priority 3: -CH₂NH₂ (Carbon attached to a nitrogen)

-

Priority 4: -H (Hydrogen, atomic number 1)

-

-

Determine Configuration: When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction. This clockwise orientation defines the stereocenter as having the (R) configuration.

The ability to synthesize this specific enantiomer is crucial, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2]

Caption: 2D structure of (R)-Isoserine with CIP priorities at the C2 stereocenter.

Spectroscopic and Physicochemical Characterization

Reliable characterization is essential for confirming the identity and purity of this compound. Below is a summary of its key properties and expected spectroscopic data.

| Property | Value | Reference |

| Appearance | White to off-white powder/crystal | |

| Melting Point | ~197-235 °C (decomposes) | |

| Solubility | Soluble in water |

Spectroscopic Data Summary

| Technique | Expected Data | Reference |

| ¹H NMR | δ (ppm) in D₂O: ~4.2 (dd, 1H, H-2), ~3.3 (dd, 1H, H-3a), ~3.1 (dd, 1H, H-3b). Coupling constants and exact shifts depend on pH and solvent. | [6][7] |

| ¹³C NMR | Expected peaks for C1 (carboxyl), C2 (hydroxyl-bearing), and C3 (amino-bearing). | [8] |

| FTIR (KBr) | Characteristic peaks (cm⁻¹): Broad O-H and N-H stretch (~3500-2800), C=O stretch (~1760-1600), C-O stretch (~1100-1000). | [4][9] |

| Mass Spec (GC-MS) | Key m/z fragments: 30 ([CH₂NH₂]⁺), 42, 28. | [4] |

Asymmetric Synthesis Strategies

The production of enantiomerically pure this compound is non-trivial and requires stereocontrolled synthetic methods. Chemical and enzymatic routes are both viable approaches to achieve high enantiomeric excess (e.e.).

Rationale for Asymmetric Synthesis

In drug development, administering a racemic mixture (a 1:1 mix of enantiomers) can be inefficient or dangerous. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or contributes to side effects (the distomer). Therefore, asymmetric synthesis, which selectively produces one enantiomer, is a cornerstone of modern pharmaceutical manufacturing.[2][10] For a chiral building block like D-isoserine, providing it in high enantiopurity is essential for its use in the subsequent synthesis of a single-enantiomer drug.

Example Protocol: Asymmetric Synthesis via Chiral Auxiliary

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. The following protocol is a conceptual outline based on methods for synthesizing β-amino acids.[11][12]

Objective: To synthesize (R)-2-Alkyl-3-aminopropanoic acid derivatives, a class to which D-isoserine belongs, in high yield and enantiomeric excess.

Methodology:

-

Preparation of Chiral Reagent: A chiral auxiliary, such as an oxazolidinone derived from a natural amino acid (e.g., L-valine), is N-acylated with an appropriate acryloyl chloride. This creates a chiral N-acryloyl oxazolidinone.

-

Conjugate Addition: A nitrogen nucleophile, such as lithium dibenzylamide, is added to the activated alkene of the chiral reagent. The bulky chiral auxiliary sterically hinders one face of the molecule, forcing the nucleophile to attack from the less hindered face. This establishes the desired stereochemistry at the C3 position.

-

Diastereoselective Protonation/Alkylation: The resulting lithium enolate is selectively protonated or alkylated at the C2 position. For D-isoserine, this step would involve introducing the hydroxyl group, often via electrophilic oxidation using an agent like a MoOPH reagent.

-

Deprotection and Cleavage: The chiral auxiliary is cleaved, typically through hydrolysis (e.g., with LiOH/H₂O₂), releasing the desired β-amino acid product. The auxiliary can often be recovered and recycled, improving the process economy.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the enantiomerically pure this compound.

Caption: Workflow for the asymmetric synthesis of (R)-Isoserine derivatives.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile chiral intermediate for constructing complex, biologically active molecules.

Chiral Building Block for APIs

The stereospecific nature of D-isoserine makes it an ideal starting material for synthesizing drugs where chirality is critical for efficacy. Its functional groups—amine, hydroxyl, and carboxylic acid—provide multiple reaction handles for elaboration into more complex structures. It has been instrumental in the synthesis of various chiral drugs, including those targeting neurological conditions.[13][14]

Peptidomimetics and Constrained Analogs

Peptides are often poor drug candidates due to rapid degradation by proteases and poor cell permeability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[14] D-isoserine is an excellent scaffold for this purpose. Incorporating its α-hydroxy-β-amino acid structure into a peptide backbone disrupts the normal recognition sites for proteases, enhancing the molecule's stability and in vivo half-life. This makes it a key component in the development of novel protease inhibitors and other therapeutic agents.

Conclusion

This compound is a molecule of significant strategic importance in modern pharmaceutical science. Its value is derived directly from its defined stereochemistry, which enables the synthesis of single-enantiomer drugs with optimized therapeutic profiles. A thorough understanding of its structure, properties, and stereocontrolled synthesis is essential for any researcher or drug development professional seeking to leverage this powerful chiral building block to create the next generation of innovative medicines.

References

- 1. Isoserine - Wikipedia [en.wikipedia.org]

- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 4. Isoserine | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. DL-ISOSERINE(632-12-2) 1H NMR [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 3-Amino-2-hydroxypropanoate | C3H6NO3- | CID 71463441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 11. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

The Enigmatic Natural Occurrence of (R)-3-Amino-2-hydroxypropanoic Acid: A Technical Guide for Researchers

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a non-proteinogenic β-amino acid. For years, its presence in nature has been a subject of scientific curiosity, often overshadowed by its more common isomer, D-serine. This technical guide provides an in-depth exploration of the natural occurrence of D-isoserine, moving beyond anecdotal mentions to a structured understanding of its origins. We will delve into its known biological sources, explore a putative biosynthetic pathway linked to nonribosomal peptide synthesis, and provide actionable methodologies for its extraction, isolation, and chiral analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and application of novel, naturally occurring amino acids.

Introduction: Beyond the Proteome

The vast majority of biological systems are built upon a foundation of twenty proteinogenic L-amino acids. However, the chemical diversity of life extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), including D-enantiomers and β-amino acids, play crucial roles in a variety of biological processes, from cell wall structure to neurotransmission and antibiotic activity[1].

This compound (D-isoserine) is one such NPAA. While commercially available as a synthetic compound[2], its natural occurrence has been sparsely documented, leading to the misconception that it is purely a laboratory artifact[3][4]. This guide aims to rectify this by consolidating the evidence for its natural origins and providing a scientific framework for its further study.

Documented Natural Sources of D-Isoserine

While widespread screening for D-isoserine has been limited, several organisms have been identified as producers of this unique amino acid.

Bacterial Production: A Key Role in Antibiotic Synthesis

The most compelling evidence for the natural production of D-isoserine comes from the study of antibiotic biosynthesis in bacteria. Specifically, it has been identified as a structural component of the edeine and tatumine families of nonribosomal peptides (NRPs) produced by strains of Brevibacillus brevis [5].

-

Edeines: These peptide antibiotics exhibit broad-spectrum antimicrobial and anticancer activities[6]. Their structure includes several unusual amino acids, with D-isoserine being a key component of some congeners. The biosynthesis of edeines is orchestrated by a large, multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS)[6][7][8].

-

Tatumine: Produced by a mutant strain of Brevibacillus brevis, tatumine is another peptide that incorporates isoserine and exhibits selective cytotoxicity against sarcoma cells[5].

The consistent presence of D-isoserine within these complex natural products provides unequivocal proof of its natural biosynthesis.

Marine Origins: The Untapped Potential of Sponges

The marine environment is a rich source of novel bioactive compounds. Reports suggest the presence of D-isoserine in the marine sponge Aerogenes sp. [2]. While the primary literature detailing this isolation is scarce, it points towards sponges and their associated microbial symbionts as a potential reservoir for D-isoserine and other rare amino acids.

Other Microbial Sources

There are also mentions of D-isoserine production by the bacterial species Aerobacter aerogenes and Staphylococcus aureus [2]. However, these claims are less substantiated in recent scientific literature and warrant further investigation to confirm and characterize the biosynthetic pathways involved.

A Putative Biosynthetic Pathway for D-Isoserine

The biosynthesis of D-isoserine is intrinsically linked to the nonribosomal peptide synthetase (NRPS) machinery responsible for edeine production in Brevibacillus brevis. While the precise enzymatic steps have not been fully elucidated, we can propose a putative pathway based on our understanding of NRPS logic and the known biosynthesis of other β-amino acids[6][9].

The formation of D-isoserine likely involves a series of enzymatic modifications of a common metabolic precursor, such as L-serine or L-threonine, within the edeine biosynthetic gene cluster (ede BGC)[6][7]. The key transformations would involve:

-

Amino Group Migration: An aminomutase enzyme could catalyze the transfer of the amino group from the α-carbon to the β-carbon of a precursor amino acid.

-

Stereochemical Inversion: An epimerase or racemase domain within the NRPS complex would be responsible for converting the L-isomer to the biologically active D-isomer.

The following diagram illustrates a conceptual workflow for the biosynthesis and incorporation of D-isoserine into the edeine peptide backbone.

Figure 1: Putative Biosynthetic Pathway of D-Isoserine within the Edeine NRPS Machinery.

Methodologies for the Study of D-Isoserine

The successful study of D-isoserine from natural sources hinges on robust methods for its extraction, purification, and chiral analysis.

Extraction and Isolation from Bacterial Cultures

The following protocol outlines a general procedure for the extraction and partial purification of D-isoserine from a culture of Brevibacillus brevis.

Experimental Protocol: Extraction of Non-Proteinogenic Amino Acids from Brevibacillus brevis

-

Culture and Harvest:

-

Grow Brevibacillus brevis in a suitable production medium for edeine biosynthesis.

-

Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

-

Cell Lysis and Protein Precipitation:

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

-

Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 10% (w/v)[1][3]. Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Initial Fractionation:

-

Solid-Phase Extraction (SPE) for Desalting and Enrichment:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the neutralized extract onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and other highly polar compounds.

-

Elute the amino acid fraction with an appropriate solvent, such as aqueous methanol.

-

Figure 2: Workflow for the Extraction of D-Isoserine from Bacterial Culture.

Chiral Separation and Analysis

The definitive identification and quantification of this compound requires a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Table 1: Recommended Chiral Stationary Phases for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Recommended for Isoserine |

| Macrocyclic Glycopeptides (e.g., Teicoplanin-based) | Forms diastereomeric complexes through hydrogen bonding, ionic, and hydrophobic interactions. | Highly Recommended [10][11] |

| Ligand Exchange (e.g., L-hydroxyproline coated) | Formation of ternary diastereomeric complexes with a metal ion (e.g., Cu(II)). | Good [9] |

| Polysaccharide-based (e.g., Cellulose or amylose derivatives) | Enantiomers fit differently into chiral cavities of the polysaccharide structure. | Potentially applicable, may require derivatization. |

Experimental Protocol: Chiral HPLC-MS/MS Analysis of D-Isoserine

-

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) for sensitive and selective detection.

-

-

Chromatographic Conditions:

-

Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP) or a similar macrocyclic glycopeptide column[10][11].

-

Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A starting point could be a gradient of acetonitrile and water with a small amount of an acidic or basic modifier (e.g., formic acid or ammonium hydroxide) to improve peak shape and resolution.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 - 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion would be the protonated molecular ion of isoserine ([M+H]⁺), and the product ions would be characteristic fragments.

-

-

Validation:

-

The retention time of the putative D-isoserine peak from the natural extract should be compared to that of an authentic this compound standard.

-

Spiking the natural extract with the authentic standard should result in a co-eluting peak with increased intensity.

-

Biological Activities and Potential Applications

The incorporation of D-isoserine into natural products like edeine suggests that it plays a role in their biological activity. The presence of a β-amino acid can confer resistance to degradation by proteases and peptidases, thereby enhancing the stability and bioavailability of the parent molecule.

For drug development professionals, D-isoserine represents a novel chiral building block for the synthesis of peptidomimetics and other pharmacologically active compounds. Its unique stereochemistry and functional groups offer opportunities to explore new chemical space and design molecules with improved therapeutic properties.

Conclusion

The natural occurrence of this compound, or D-isoserine, is a scientifically validated phenomenon, primarily linked to the biosynthesis of nonribosomal peptides in bacteria such as Brevibacillus brevis. While much remains to be discovered about the precise enzymatic machinery responsible for its formation, the methodologies outlined in this guide provide a solid foundation for its extraction, identification, and further study. The exploration of D-isoserine and other non-proteinogenic amino acids holds significant promise for the discovery of novel bioactive compounds and the development of next-generation therapeutics.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Genes for Production of the Enediyne Antitumor Antibiotic C-1027 in Streptomyces globisporus Are Clustered with the cagA Gene That Encodes the C-1027 Apoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoserine - Wikipedia [en.wikipedia.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Enhancement of edeine production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a pathway−specific activator of edeine biosynthesis and improved edeine production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 9. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Putative Biosynthesis of D-Isoserine in Microorganisms

Abstract

D-Isoserine, the β-amino acid isomer of serine, represents a non-canonical amino acid with significant potential as a chiral building block in pharmaceutical synthesis. Unlike its well-studied counterpart, D-serine, the biosynthetic pathway for D-isoserine in microorganisms is not well-established and remains an area of active investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the plausible biosynthetic routes to D-isoserine. Grounded in established principles of enzymology and metabolic engineering, this document synthesizes field-proven insights to propose hypothetical pathways, details the key enzyme classes likely involved, and presents a validated roadmap of experimental protocols for pathway discovery and elucidation. The ultimate goal is to equip researchers with the foundational knowledge and practical methodologies required to explore and engineer microbial systems for D-isoserine production.

Introduction: The Enigma of D-Isoserine Biosynthesis

In the vast microbial metabolome, D-amino acids play critical roles, from serving as essential components of the peptidoglycan cell wall to acting as signaling molecules.[1] While the biosynthesis of proteinogenic L-amino acids and several common D-amino acids like D-alanine and D-glutamate are well-understood, the pathways for non-canonical isomers such as D-isoserine (3-amino-2-hydroxypropanoic acid) are largely uncharted territory.

D-Isoserine is structurally distinct from the more common D-serine (2-amino-3-hydroxypropanoic acid), with the positions of the amino and hydroxyl groups swapped between the alpha and beta carbons. This seemingly minor change has profound implications for its chemical properties and biosynthetic origin. To date, D-isoserine is primarily known as a synthetic compound.[2] However, the immense enzymatic diversity of microorganisms suggests that natural biosynthetic pathways may exist.

This guide moves beyond established knowledge to chart a course for discovery. We will dissect the logical and most plausible enzymatic reactions that could lead to the formation of D-isoserine in a microbial cell, providing a framework for future research and bio-catalyst development.

Plausible Biosynthetic Pathways: A Mechanistic Exploration

The formation of D-isoserine from central metabolism likely requires a multi-step enzymatic cascade. Based on known biochemical transformations involving β-amino acids, two primary hypothetical routes are proposed.[3][4] Both pathways originate from L-serine, a common metabolite derived from the glycolytic intermediate 3-phosphoglycerate.[5][6]

Pathway A: The Aminomutase-Racemase Route

This pathway involves an initial intramolecular rearrangement of the amino group, followed by a stereochemical inversion.

-

L-Serine to L-Isoserine Conversion: The key transformation is the migration of the amino group from the α-carbon to the β-carbon. This is catalyzed by an aminomutase . Specifically, a hypothetical Serine 2,3-aminomutase would be required. Such enzymes, like the well-characterized lysine 2,3-aminomutase, often utilize radical S-adenosylmethionine (SAM) and pyridoxal 5'-phosphate (PLP) cofactors to facilitate the complex rearrangement.[7][8][9]

-

L-Isoserine to D-Isoserine Racemization: The resulting L-isoserine would then be converted to its D-enantiomer by a putative Isoserine Racemase . This enzyme would likely be a PLP-dependent racemase, analogous to the serine racemases that interconvert L- and D-serine.[10][11][12]

Pathway B: The Dehydratase-Transaminase Route

This alternative pathway proceeds through a β-keto acid intermediate, followed by a stereoselective amination.

-

L-Serine to Pyruvate Elimination: L-serine is first converted to pyruvate via β-elimination of water, a reaction that can be catalyzed by serine racemase itself or by L-serine deaminases.[13][14]

-

Pyruvate to 3-Hydroxy-2-oxopropanoate: This step is hypothetical and would require an uncharacterized enzymatic activity to hydroxylate pyruvate at the C3 position.

-

Stereoselective Transamination: The final and most critical step would be the amination of 3-hydroxy-2-oxopropanoate to D-isoserine. This reaction would require an (R)-selective β-transaminase (ω-transaminase) . These enzymes are capable of transferring an amino group to the β-carbon of a keto-acid, establishing the correct D-stereochemistry at the C2 hydroxyl center.[15][16]

The following diagram illustrates these two plausible biosynthetic routes from the central metabolite L-serine.

Caption: Hypothetical biosynthetic pathways from L-serine to D-isoserine in microorganisms.

Key Enzyme Classes: Catalysts for Discovery

The successful elucidation of a D-isoserine pathway hinges on identifying and characterizing the enzymes responsible for the key chemical transformations.

| Enzyme Class | Cofactor(s) | Function & Mechanistic Insight | Causality in D-Isoserine Synthesis |

| Amino Acid Mutases | Radical SAM, PLP, Fe-S cluster | Catalyze the 1,2-migration of an amino group. The radical SAM mechanism initiates catalysis by abstracting a hydrogen atom from the substrate, creating a substrate radical that rearranges before being quenched.[7][8] | This is the most direct hypothetical route to form the isoserine backbone from serine. The choice to investigate this class is based on the known mechanism of enzymes like lysine 2,3-aminomutase, which performs an analogous transformation.[17] |

| Amino Acid Racemases | PLP (typically) | Interconvert L- and D-amino acids by abstracting the α-proton to form a planar carbanionic intermediate, which can then be re-protonated from either face.[10][12] | Essential for Pathway A. If L-isoserine is produced, a racemase is necessary to generate the D-enantiomer. Serine racemase is a well-known precedent for this type of activity on a similar substrate.[11][13] |

| β-Transaminases (ω-TAs) | PLP | Transfer an amino group from a donor (e.g., D-alanine) to a β-keto acid acceptor. The stereoselectivity ((R)- or (S)-) is determined by the specific architecture of the enzyme's active site.[16][18][19] | Crucial for Pathway B. An (R)-selective β-transaminase would be required to asymmetrically synthesize D-isoserine from a prochiral β-keto acid, making it a high-value target for biocatalyst screening.[15][20] |

A Roadmap for Discovery and Validation: Experimental Protocols

Discovering a novel biosynthetic pathway requires a systematic, multi-disciplinary approach. The following protocols provide a self-validating workflow, from in silico gene discovery to in vivo confirmation.

Protocol: Genome Mining for Candidate Genes

Objective: To identify putative aminomutase, racemase, and transaminase genes in microbial genomes.

Methodology:

-

Database Selection: Utilize public databases such as NCBI GenBank, JGI IMG/M, and KEGG.

-

Sequence Homology Search:

-

Use protein BLAST (BLASTp) with query sequences from known, characterized enzymes (e.g., Lysine 2,3-aminomutase from Clostridium subterminale[7], Alanine Racemase from Bacillus stearothermophilus, (R)-transaminase from Nectria haematococca[18]).

-

Employ a permissive E-value cutoff (e.g., 1e-5) to identify distant homologs.

-

-

Domain Analysis: Analyze candidate protein sequences using Pfam and InterProScan to confirm the presence of conserved domains (e.g., "Radical_SAM," "Aminotran_1_2," "Amino_acid_racemase").

-

Genomic Context Analysis: Examine the genomic neighborhood of candidate genes. The presence of genes related to amino acid metabolism or transport can provide corroborating evidence for their function.

-

Candidate Prioritization: Prioritize candidates from microorganisms known to produce unusual secondary metabolites or thrive in unique environments.

Protocol: Enzyme Expression and In Vitro Assay

Objective: To confirm the catalytic activity of candidate enzymes.

Methodology:

-

Gene Synthesis and Cloning: Synthesize codon-optimized versions of the candidate genes and clone them into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging) for expression in E. coli BL21(DE3).

-

Protein Expression and Purification:

-

Grow cultures to mid-log phase (OD600 ~0.6-0.8) at 37°C.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells, lyse by sonication, and purify the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

-

-

Enzyme Activity Assay:

-

Reaction Setup: Prepare a reaction mixture containing purified enzyme, appropriate buffer, required cofactors (PLP, SAM, etc.), and the substrate (L-serine for mutase; L-isoserine for racemase; 3-hydroxy-2-oxopropanoate and an amino donor for transaminase).

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding trichloroacetic acid or by heat inactivation.

-

Analysis: Analyze the reaction products using the analytical methods described in Protocol 4.3. A successful assay will show substrate consumption and product formation over time.

-

Protocol: Chiral HPLC-MS for Isoserine Enantiomer Analysis

Objective: To separate and quantify L- and D-isoserine.

Methodology:

-

Derivatization (Pre-column):

-

React the sample (from enzyme assays or cell culture supernatant) with a chiral derivatizing agent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomers that can be separated on a standard reversed-phase column. The choice of derivatization is critical as underivatized amino acids are highly polar and show poor retention.[21]

-

-

Chromatographic Separation:

-

Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Employ a gradient elution, typically with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detection: Use a mass spectrometer (MS) for detection, monitoring the specific mass-to-charge ratio (m/z) of the derivatized D- and L-isoserine. This provides high sensitivity and specificity.

-

-

Quantification: Generate a standard curve using authentic standards of derivatized D- and L-isoserine. The separation of diastereomers allows for accurate quantification of each enantiomer in the sample.[22][23][24]

The following diagram outlines the experimental workflow for pathway discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Isoserine - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Microbial Production of l-Serine from Renewable Feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lysine 2,3-Aminomutase from Clostridium subterminale SB4: Mass Spectral Characterization of Cyanogen Bromide-Treated Peptides and Cloning, Sequencing, and Expression of the Gene kamA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 9. Activation of lysine 2,3-aminomutase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serine racemase - Wikipedia [en.wikipedia.org]

- 11. Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular properties of lysine-2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The substrate specificity, enantioselectivity and structure of the (R)-selective amine : pyruvate transaminase from Nectria haematococca - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural insight into the substrate specificity of PLP fold type IV transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 24. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-hydroxypropanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for (R)-3-Amino-2-hydroxypropanoic acid, also known as (R)-isoserine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this chiral amino acid.

Introduction

This compound (Figure 1) is a structural isomer of the proteinogenic amino acid serine. Its unique arrangement of amino and hydroxyl groups imparts distinct chemical and biological properties, making its unambiguous characterization a critical step in synthesis, quality control, and various research applications. Spectroscopic techniques are indispensable for confirming the molecular structure, assessing purity, and elucidating the chemical environment of this molecule. This guide will detail the expected and reported spectroscopic data, underpinned by the rationale for the experimental methodologies employed.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol for acquiring high-quality NMR spectra of this polar analyte is crucial. The choice of solvent is the first critical decision. Deuterated water (D₂O) is a common choice for its ability to dissolve the amino acid; however, it will result in the exchange of labile protons (NH₂, OH, COOH), rendering them invisible in the ¹H NMR spectrum. To observe these protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable.

Step-by-Step Protocol (DMSO-d₆):

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A solvent suppression technique may be employed if residual water signals are significant.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum in a non-exchangeable solvent is scarce, a predicted spectrum can be constructed based on established principles of chemical shifts and coupling.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | H -O-C=O | Carboxylic acid protons are highly deshielded and often broad. |

| ~4.5-5.5 | Broad Singlet | 1H | CH -OH | The hydroxyl proton's shift is variable; its presence confirms dissolution in a non-exchangeable solvent. |

| ~4.0-4.2 | Doublet of Doublets (dd) | 1H | CH (OH) | This methine proton is coupled to the two diastereotopic protons of the adjacent CH₂ group. |

| ~3.0-3.2 | Multiplet | 1H | CH H-NH₂ | One of the diastereotopic methylene protons, coupled to the adjacent CH and its geminal partner. |

| ~2.8-3.0 | Multiplet | 1H | CHH -NH₂ | The second diastereotopic methylene proton, with a distinct chemical shift from its partner. |

| ~7.5-8.5 | Broad Singlet | 2H | NH₂ | The amine protons can have a wide chemical shift range and are often broad due to quadrupole effects and exchange. |

Note: The exact chemical shifts and multiplicities can be influenced by concentration, temperature, and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Amino-2-hydroxypropanoic acid anion [1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O | The carbonyl carbon of the carboxylic acid is the most deshielded. |

| ~70 | C H(OH) | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded. |

| ~45 | C H₂NH₂ | The carbon atom adjacent to the amino group. |

Note: The data is for the anionic form, which may cause slight deviations from the neutral species but the relative positions of the signals remain valid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a solid sample like this compound, a common and reliable method is the preparation of a potassium bromide (KBr) pellet.

Experimental Protocol: KBr Pellet Preparation

This technique involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

-

Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[2][3][4] The mixture should be a fine, homogeneous powder to minimize scattering of the IR radiation.[3][5]

-

Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

Caption: Workflow for solid-state IR data acquisition.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The zwitterionic nature of amino acids in the solid state significantly influences the spectrum.

Table 3: Characteristic IR Absorptions for Isoserine [6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200-3500 | Broad, Strong | O-H stretch | Hydroxyl Group |

| 2800-3200 | Broad, Strong | N-H stretch (as -NH₃⁺) | Ammonium Group |

| ~1600 | Strong | Asymmetric C=O stretch | Carboxylate (COO⁻) |

| ~1400 | Medium | Symmetric C=O stretch | Carboxylate (COO⁻) |

| 1050-1150 | Medium | C-O stretch | Hydroxyl Group |

The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state. The presence of strong absorptions for the carboxylate anion (COO⁻) and the ammonium cation (NH₃⁺) confirms the zwitterionic form of the amino acid in the solid phase.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids, as it typically produces intact molecular ions with minimal fragmentation.[7][8]

Experimental Protocol: ESI-MS

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.[9][10]

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[7] A heated drying gas assists in solvent evaporation, leading to the formation of gas-phase ions.[9]

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Data is typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺).

Caption: Workflow for ESI-MS data acquisition.

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₃H₇NO₃.[11][12] The monoisotopic mass is 105.0426 Da.[11]

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

| m/z (Daltons) | Ion | Interpretation |

| 106.0504 | [M+H]⁺ | Protonated molecular ion. This is expected to be the base peak. |

| 88.0398 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 60.0449 | [M+H - HCOOH]⁺ | Loss of formic acid, a common fragmentation pathway for carboxylic acids. |

The high-resolution mass of the [M+H]⁺ ion can be used to confirm the elemental composition of the molecule, providing a high degree of confidence in its identity.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups and provides insight into the solid-state structure. Finally, mass spectrometry verifies the molecular weight and elemental composition. By judiciously choosing experimental conditions and carefully interpreting the resulting data, researchers can unambiguously confirm the structure and purity of this important chiral molecule.

References

- 1. 3-Amino-2-hydroxypropanoate | C3H6NO3- | CID 71463441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isoserine | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (2R)-3-Amino-2-hydroxypropanoic acid | C3H7NO3 | CID 6999799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Advanced Biochemicals [advancedbiochemicals.com]

A Technical Guide to the Solubility of (R)-3-Amino-2-hydroxypropanoic Acid in Organic Solvents

Abstract

(R)-3-Amino-2-hydroxypropanoic acid, also known as D-isoserine, is a non-proteinogenic amino acid of interest in synthetic and pharmaceutical chemistry. A thorough understanding of its solubility profile is critical for reaction engineering, purification, formulation, and drug development. Due to its zwitterionic nature, D-isoserine exhibits complex solubility behavior that is highly dependent on the properties of the solvent. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic media, a qualitative solubility profile based on these principles, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for working with this compound.

Introduction to this compound (D-isoserine)

This compound is a structural isomer of the proteinogenic amino acid D-serine, differing in the relative positions of the amino and hydroxyl groups.[1][2] Its structure features a carboxylic acid, a primary amine, and a hydroxyl group, bestowing upon it significant polarity and the capacity for extensive hydrogen bonding.

At its isoelectric point, the molecule exists predominantly as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This dual ionic character results in a large dipole moment and strong intermolecular electrostatic interactions within the crystal lattice. These strong interactions must be overcome by solute-solvent interactions for dissolution to occur, a factor that profoundly dictates its solubility, particularly in non-aqueous solvents.[3][4] Understanding this physicochemical foundation is paramount for predicting and manipulating its solubility in practical applications.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a zwitterionic compound like D-isoserine is governed by the fundamental principle of "like dissolves like," which relates to the polarity and interaction potential of the solute and solvent.[5] Several key factors determine the extent to which D-isoserine will dissolve in a given organic solvent.

The Role of Solvent Polarity and Protic Nature

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium and carboxylate ions of the zwitterion through strong hydrogen bonds and ion-dipole interactions. This robust solvation provides the enthalpic driving force needed to overcome the crystal lattice energy of D-isoserine. Therefore, the highest solubility in organic media is expected in short-chain polar protic solvents.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. While they can solvate the cationic -NH₃⁺ group through dipole interactions, their ability to solvate the anionic -COO⁻ group is significantly weaker compared to protic solvents. Consequently, solubility in polar aprotic solvents is expected to be moderate to low.[3][6] Dimethyl sulfoxide (DMSO) is often a good solvent for polar molecules and may represent the upper end of solubility within this class.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are incapable of forming the strong interactions required to disrupt the ionic crystal lattice of a zwitterion. As a result, D-isoserine is expected to be practically insoluble in nonpolar organic solvents.[5]

The Impact of Zwitterionic Character

The zwitterionic state is the primary reason for the characteristically low solubility of amino acids in most organic solvents compared to their high solubility in water.[4][8] The strong, charge-charge interactions in the solid state require a solvent with a high dielectric constant and specific solvation capabilities to overcome them. The faster dissolution rates and enhanced solubility of zwitterionic forms compared to their neutral counterparts in polar solvents can be ascribed to these stronger, more attractive interactions between the solvent molecules and the zwitterionic functional groups.[3][6]

Predicted Solubility Profile of D-isoserine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Very High | Excellent hydrogen bonding and high dielectric constant effectively solvate the zwitterion.[1][9] |

| Methanol, Ethanol | Moderate to High | Capable of strong hydrogen bonding, but lower dielectric constant than water may limit solubility.[4] | |

| 2-Propanol | Low to Moderate | Increased hydrocarbon character reduces overall polarity and solvation efficiency compared to methanol.[10] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Low to Moderate | Strong dipole and H-bond acceptor capacity can solvate the cation, but poor anion solvation.[7] |

| Acetonitrile (ACN) | Very Low | Lower polarity and weaker interaction potential compared to DMSO. | |

| Acetone, Ethyl Acetate | Insoluble to Very Low | Insufficient polarity to overcome the crystal lattice energy of the zwitterion. | |

| Nonpolar | Hexane, Toluene | Insoluble | Lacks the necessary polarity and hydrogen bonding capability for effective solvation.[5] |

| Dichloromethane (DCM) | Insoluble | Although slightly polar, it cannot effectively solvate the ionic groups. |

Experimental Determination of Solubility: The Shake-Flask Method

The definitive method for determining equilibrium solubility is the shake-flask method.[11][12] It is considered the gold standard for its reliability and reproducibility.[12] This protocol provides a self-validating system for generating accurate solubility data.

Rationale of the Method

The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium.[11] After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[5][13]

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Causality: Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[12]

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Seal the vial securely to prevent solvent evaporation, which would alter the concentration.[11]

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or incubator (e.g., at 25 °C ± 0.5 °C).

-

Agitate the slurry for a predetermined period, typically 24 to 48 hours. A preliminary experiment to confirm that equilibrium is reached within this time is recommended.

-

Causality: Continuous agitation facilitates the dissolution process, and a prolonged incubation at a constant temperature ensures that the system reaches a true thermodynamic equilibrium.[14]

-

-

Sample Separation:

-

Remove the vial from the shaker and allow the undissolved solid to sediment for approximately 30 minutes.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Causality: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed concentration corresponds only to the dissolved solute.[5][11] The filter material must be chosen carefully to avoid adsorption of the analyte.

-

-

Quantification:

-

Prepare a series of calibration standards of D-isoserine of known concentrations in the mobile phase to be used for analysis.

-

Accurately dilute the filtered sample with a suitable solvent (typically the analytical mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV.

-

Causality: A calibration curve provides the basis for accurate quantification by relating the analytical signal (e.g., peak area) to the concentration.[14]

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. Report the final solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

-

Molecular Interactions and Solubility

The specific interactions between D-isoserine and solvent molecules dictate solubility. The diagram below visualizes the stark contrast between a favorable interaction with a polar protic solvent and an unfavorable one with a nonpolar solvent.

Caption: Contrasting molecular interactions governing D-isoserine solubility.

Conclusion

The solubility of this compound is fundamentally governed by its zwitterionic structure. It is predicted to be most soluble in polar protic solvents, such as water and lower-aliphatic alcohols, which can effectively solvate its charged functional groups through hydrogen bonding and ion-dipole interactions. Conversely, it is expected to be poorly soluble in polar aprotic solvents and practically insoluble in nonpolar organic solvents. Due to the scarcity of published quantitative data, researchers must rely on experimental determination. The validated shake-flask protocol detailed in this guide provides a robust and reliable methodology for generating the precise solubility data required for advanced research, process development, and formulation.

References

- 1. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]

- 2. Isoserine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. bioassaysys.com [bioassaysys.com]

Thermal Stability and Decomposition Profile of (R)-Isoserine: A Thermoanalytical Framework

An In-depth Technical Guide for Drug Development Professionals

Abstract